molecular formula C8H12O2 B008523 Methyl 1-Allylcyclopropanecarboxylate CAS No. 106434-82-6

Methyl 1-Allylcyclopropanecarboxylate

Cat. No.: B008523
CAS No.: 106434-82-6
M. Wt: 140.18 g/mol
InChI Key: AJYOGWLOEUBATE-UHFFFAOYSA-N
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Description

Methyl 1-Allylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their strained three-membered ring structure, which imparts unique chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Allylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of allyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through the formation of a cyclopropane ring via a carbene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Allylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Methyl 1-Allylcyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-Allylcyclopropanecarboxylate involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially modulating their activity. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Allylcyclopropanecarboxylate is unique due to its allyl group, which imparts distinct reactivity compared to other cyclopropane derivatives. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 1-prop-2-enylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOGWLOEUBATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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